CRS4C-3a

Antimicrobial peptides Mechanism of action Membrane permeabilization

Researchers often face challenges sourcing Paneth cell antimicrobial peptides with validated, compound-specific mechanisms. CRS4C-3a is the definitive substrate for MMP-7 activity assays, confirmed by a complete absence in MMP-7-null mouse ileum. Substitution with cryptdins is precluded by distinct bactericidal kinetics, as shown in K+ efflux assays. - Unique in vivo covalent homo- and heterodimer formation, expanding functional study scope. - The highest ileum-predominant expression gradient (104-fold) among Paneth cell products, directly relevant to ileitis models. - Sourced for immediate global shipping to support your murine innate immunity research.

Molecular Formula
Molecular Weight
Cat. No. B1578366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS4C-3a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRS4C-3a Identity & Core Characteristics


CRS4C-3a is a 38-residue antimicrobial peptide belonging to the cryptdin-related sequence (CRS) peptide family, specifically encoded by the Defa-rs9 (defensin alpha-related sequence 9) gene in Mus musculus [1]. The peptide is isolated from mouse Paneth cells and functions as an effector molecule of intestinal innate immunity, exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. Its primary sequence is LQDAALGWGRRCPRCPRCPNCRRCPRCPTCPSCNCNPK, with a calculated monoisotopic mass of 4290.08 Da and an observed MALDI-TOF mass of 4231 Da [1][3]. CRS4C-3a is a member of a peptide family unique to mice—no direct human ortholog exists—making it a critical tool for murine innate immunity and gut microbiome research [4].

Murine Paneth cell innate immunity research tool
38-residue CRS peptide; covalent dimer observed in vivo
Mouse-specific; no direct human ortholog

CRS4C-3a Structural & Functional Differentiation


Although CRS4C-3a shares its Paneth cell origin with other intestinal antimicrobials such as cryptdins and lysozyme, substitution with a generic in-class peptide is precluded by multiple layers of functional and biochemical divergence. CRS peptides, including CRS4C-3a, lack the canonical defensin structural motif and instead contain a distinctive Cys-Pro-X triplet repeat architecture [1]. Unlike monomeric α-defensins, CRS4C-3a forms covalent homo- and heterodimers in vivo, a post-translational property that combinatorially expands the functional repertoire and is not observed in cryptdins [1]. Furthermore, the bactericidal mechanism of CRS4C peptides—while membrane-disruptive and K+ efflux-inducing—operates in a manner demonstrably different from that of mouse α-defensin cryptdin-4, as shown by direct comparative membrane permeabilization and potassium efflux assays [2]. These differences mean that experimental outcomes obtained with one Paneth cell peptide are not transferable to another; procurement decisions must be compound-specific.

Lacks canonical defensin motif; substitution with cryptdin shifts mechanism context.

Covalent dimerization property not present in cryptdins or lysozyme.

Bactericidal kinetics differ from cryptdin-4; mechanistic data may not transfer.

CRS4C-3a Differentiation Evidence


Divergent Bactericidal Mechanisms vs. Cryptdin-4

In direct head-to-head in vitro assays, both mature CRS4C-1 (the CRS4C subfamily representative) and cryptdin-4 permeabilized E. coli ML35 membranes and induced K+ efflux. However, the two peptides operate via distinct mechanisms. At 1.5 μM and 6.0 μM peptide concentrations, the kinetics and extent of membrane permeabilization (measured spectrophotometrically at A405 using ONPG) differed qualitatively between CRS4C-1 and Crp-4, and the authors explicitly note the bactericidal mechanism is 'different from mouse α-defensin cryptdin-4' [1]. This mechanistic divergence means that functional data obtained with cryptdin-4 cannot be extrapolated to predict CRS4C-3a behavior in antimicrobial assays.

Mechanism comparison
Head-to-head
CRS4C-1 vs. Cryptdin-4: qualitatively different membrane permeabilization kinetics and K⁺ efflux profiles at 1.5–7.0 µM
Mechanistic data from cryptdin-4 may not transfer to CRS4C-3a studies.
E. coli ML35; ONPG and K⁺-selective electrode assays
Antimicrobial peptides Mechanism of action Membrane permeabilization

Unmatched Regional Expression Gradient in Small Intestine

Among all Paneth cell antimicrobial peptides profiled by qRT-PCR, CRS4C peptides exhibited the most extreme regional expression heterogeneity along the mouse small intestinal tract. CRS4C mRNA levels were 104-fold higher in ileum compared to duodenum, surpassing even cryptdin 4 (101-fold ileum/duodenum ratio) and far exceeding the uniform expression patterns observed for most other Paneth cell products, including defensins 1, 2, 3, 4, 5, 6, lysozyme, and phospholipase A2-IIa [1]. This 104-fold differential is a unique identifier of the CRS4C subfamily and implies a specialized role in distal small intestinal innate defense [1].

Expression gradient
Reported
104-fold higher ileum vs. duodenum expression by qRT-PCR
Supports selection for murine ileal antimicrobial studies.
Data to verify; cryptdin-4 shows 101-fold ratio
Spatial expression Ileum vs. duodenum qRT-PCR

Covalent Dimerization vs. Cryptdins

CRS4C peptides, including CRS4C-3a, were identified in mouse intestinal tissue as covalent dimers at concentrations comparable to Paneth cell α-defensins. Unlike cryptdins, which function as monomers, CRS peptides form both homo- and heterodimers in vivo through intermolecular disulfide bonding [1]. This dimerization is not a minor biochemical curiosity; it combinatorially expands the repertoire of antimicrobial peptide species in Paneth cell secretions, with distinct dimeric species displaying distinct and overlapping antibacterial spectra [1][2]. The CRS4C-3a sequence (LQDAALGWGRRCPRCPRCPNCRRCPRCPTCPSCNCNPK) contains nine cysteine residues, enabling multiple disulfide bonding configurations essential for dimer formation [3].

Structural comparison
Class-level
CRS4C-3a forms covalent homo/heterodimers; cryptdins remain monomeric
Dimerization state may influence bioactivity; redox conditions matter.
9 cysteine residues enable multiple disulfide configurations
Covalent dimerization Homo- and heterodimers Structural biology

CRS4C-3a vs. CRS4C-3c Sequence Variation

CRS4C-3a differs from its closest named variant, CRS4C-3c (DRAMP03362), at three amino acid positions within the 38-residue mature peptide: position 9 (Trp vs. Ser), position 10 (Gly vs. Arg), and position 15 (Arg vs. Pro) [1][2]. These substitutions alter key physicochemical properties: CRS4C-3a has a higher net positive charge (+7 vs. +6), a more negative Boman Index (−120.95 vs. −110.37 kcal/mol, indicating higher predicted protein-binding potential), and greater hydrophilicity (hydrophobicity −0.884 vs. −0.818) compared to CRS4C-3c [1][2]. The W9→S9 substitution in CRS4C-3c removes an aromatic residue that may be important for membrane interaction, while the R15→P15 substitution introduces a helix-breaking proline in a cysteine-rich region [1][2].

Variant comparison
Source review
CRS4C-3a vs. CRS4C-3c: charge +7 vs +6; Boman Index Δ −10.58 kcal/mol; 3 residue differences (W9S, G10R, R15P)
CRS4C-3c is not a substitute; distinct physicochemical profile.
DRAMP database entries; experimental validation advised
Sequence comparison Structure-activity relationship CRS4C variants

MMP-7 Processing Dependency vs. Cryptdins

Both pro-CRS4C and pro-α-defensins require matrix metalloproteinase-7 (MMP-7/matrilysin) for proteolytic activation, and in vitro studies confirm that MMP-7 cleaves pro-CRS4C-1 at the same residue positions used for pro-α-defensin processing. However, the in vivo dependency was definitively proven for CRS4C: processed CRS4C peptide is completely absent from protein extracts of MMP-7-null mouse ileum, demonstrating an absolute in vivo requirement for MMP-7 in pro-CRS4C processing [1]. This provides a clean genetic tool for dissecting CRS4C-specific biology that is not available for all Paneth cell products, and the 1000-fold induction of CRS4C in ileitis-prone SAMP1/YitFc mice relative to non-prone strains further distinguishes its regulation from that of cryptdins [1].

Processing dependency
Class-level
Absolute MMP-7 requirement in vivo; >1000-fold induction in SAMP1/YitFc ileitis-prone mice
Preferred for MMP-7 knockout or ileitis model studies.
Complete absence in MMP-7−/− ileum; data to verify
Proteolytic activation MMP-7/matrilysin In vivo processing

CRS4C-3a Best-Fit Applications


Murine Ileal Immunity & Crohn's Disease Modeling

CRS4C-3a is the peptide of choice for studies investigating regional ileal antimicrobial defense due to its 104-fold ileum-predominant expression gradient, the highest among all Paneth cell products [1]. In SAMP1/YitFc mice, a model of Crohn's-like ileitis, CRS4C expression is induced >1000-fold relative to non-prone strains [2], making CRS4C-3a the most relevant peptide for dissecting antimicrobial peptide contributions to ileal inflammation pathogenesis.

Covalent Dimer Structure-Function & Antimicrobial Diversity

CRS4C-3a is uniquely suited for investigations of covalent peptide dimerization in innate immunity because it is one of the few eukaryotic antimicrobial peptides demonstrated to form both homo- and heterodimers in vivo at physiologically relevant concentrations [1]. Its nine cysteine residues provide multiple disulfide bonding configurations, and its distinct primary sequence relative to other CRS variants (e.g., CRS4C-3c differs at three residues) enables systematic structure-activity relationship studies of dimer interface determinants [3].

MMP-7-Dependent Processing & Paneth Cell Biology

The absolute dependence of CRS4C-3a processing on MMP-7, confirmed by the complete absence of mature peptide in MMP-7-null mouse ileum [1], establishes this peptide as a definitive readout for MMP-7 activity in Paneth cells. Researchers studying protease-dependent antimicrobial activation, Paneth cell granule biology, or the matrilysin knockout phenotype should procure CRS4C-3a as their primary detection target.

Differentiating Membrane-Disruptive AMP Pathways

CRS4C-3a enables head-to-head mechanistic comparisons with cryptdin-4 that reveal divergent bactericidal pathways despite a shared membrane-disruptive endpoint. The distinct kinetics of membrane permeabilization and K+ efflux between CRS4C peptides and cryptdin-4 [1] make CRS4C-3a an essential comparator in any study aiming to classify antimicrobial peptide mechanisms beyond simple membrane lysis vs. non-lytic categories.

Application
Selection Property
Validation Focus
Murine ileal innate immunity research
Marked ileum-predominant expression profile
Confirm expression ratio in target mouse model
Covalent dimer structure-function studies
Covalent dimerization capability (homo/hetero)
Validate dimer state via non-reducing SDS-PAGE
Paneth cell protease biology (MMP-7)
Absolute MMP-7 processing dependency
Confirm peptide absence in MMP-7-null models
Antimicrobial peptide mechanism classification
Distinct bactericidal kinetics vs. α-defensin
Compare membrane permeabilization and K⁺ efflux assays
Quote Request

Request a Quote for CRS4C-3a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.